molecular formula C12H15N3O2 B2458788 5,6-dimethyl-4-nitro-1-propyl-1H-1,3-benzimidazole CAS No. 338423-41-9

5,6-dimethyl-4-nitro-1-propyl-1H-1,3-benzimidazole

Cat. No.: B2458788
CAS No.: 338423-41-9
M. Wt: 233.271
InChI Key: SRBXFEGEBRCJRD-UHFFFAOYSA-N
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Description

5,6-dimethyl-4-nitro-1-propyl-1H-1,3-benzimidazole is a heterocyclic aromatic organic compound It belongs to the benzimidazole family, which is known for its broad range of chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-4-nitro-1-propyl-1H-1,3-benzimidazole typically involves the condensation of appropriately substituted o-phenylenediamine with a suitable carboxylic acid or its derivatives. One common method includes the reaction of 5,6-dimethyl-1H-benzimidazole-2-thiol with 1-bromo-3-nitropropane under basic conditions to introduce the nitro and propyl groups.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process often includes nitration, alkylation, and cyclization steps, followed by purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

5,6-dimethyl-4-nitro-1-propyl-1H-1,3-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The methyl and propyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Potassium permanganate or chromium trioxide.

    Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride.

Major Products Formed

    Amino derivatives: Formed by reduction of the nitro group.

    Hydroxyl derivatives: Formed by oxidation of the methyl groups.

    Substituted benzimidazoles: Formed by nucleophilic substitution reactions.

Scientific Research Applications

5,6-dimethyl-4-nitro-1-propyl-1H-1,3-benzimidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in developing new therapeutic agents.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    5,6-dimethyl-1H-benzimidazole: Lacks the nitro and propyl groups, resulting in different chemical and biological properties.

    4-nitro-1-propyl-1H-benzimidazole: Lacks the methyl groups, affecting its reactivity and applications.

    5,6-dimethyl-4-nitro-1H-benzimidazole: Lacks the propyl group, leading to variations in its chemical behavior.

Uniqueness

5,6-dimethyl-4-nitro-1-propyl-1H-1,3-benzimidazole is unique due to the combination of its substituents, which confer specific chemical reactivity and potential biological activity. The presence of both electron-donating (methyl) and electron-withdrawing (nitro) groups, along with the propyl chain, makes it a versatile compound for various applications.

Properties

IUPAC Name

5,6-dimethyl-4-nitro-1-propylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-4-5-14-7-13-11-10(14)6-8(2)9(3)12(11)15(16)17/h6-7H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBXFEGEBRCJRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=NC2=C1C=C(C(=C2[N+](=O)[O-])C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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